Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Activity
A study highlighted the synthesis of monobactam analogues, where a key intermediate, cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyehtyl)-2-azetidinone, was synthesized and converted into monobactams with a methoxyethyl group. These compounds demonstrated strong activity against a variety of gram-negative bacteria, except Pseudomonas aeruginosa, and exhibited excellent stability to β-lactamases (Yamashita et al., 1988).
Furan and Acrylic Acid in Synthesis
Research on the synthesis of benzoic acid from furan and methyl acrylate via Diels–Alder and dehydration reactions was reported. This method highlights a pathway starting from biomass-derived furan to synthesize benzoic acid, showcasing the potential of furan derivatives in synthetic chemistry (Mahmoud et al., 2015).
Environmental Impact Studies
One study focused on sulfometuron methyl, a compound structurally related to the query molecule, assessing its impact on groundwater and stream quality. It was found that herbicide residues were detectable in streamflow only for a short duration post-application, indicating low environmental persistence and mobility (Neary & Michael, 1989).
Novel Synthetic Approaches and Biological Activities
A novel series of amino-3,5-dicyanopyridines, related to the query compound through the incorporation of furan units, was synthesized. These compounds were evaluated for their potential as adenosine receptor ligands with antineuropathic activity, showcasing the therapeutic potential of such molecules (Betti et al., 2019).
Photodegradation and Environmental Degradation
Research into the degradation of chlorimuron-ethyl by Aspergillus niger in soil demonstrated the breakdown of a structurally similar sulfonylurea herbicide, highlighting the role of microbial transformation in mitigating phytotoxicity and environmental contamination (Sharma et al., 2012).
properties
IUPAC Name |
methyl 4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S2/c1-23-16(18)12-4-6-14(7-5-12)26(21,22)17-9-15(10-17)25(19,20)11-13-3-2-8-24-13/h2-8,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAYSJVYKLLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.